molecular formula C16H20N2O2S3 B10810862 N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

Cat. No.: B10810862
M. Wt: 368.5 g/mol
InChI Key: SPOZXHOISZMHNT-BENRWUELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide is an organic compound known for its unique structure and various applications in chemistry, biology, and medicine. This compound features a thiophene ring and a thiazolidine-4-one core, making it a versatile molecule in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide can be achieved through several synthetic routes, including:

  • Condensation Reaction: : This involves the condensation of N-tert-butyl-butanamide with a thiophene derivative and an isothiocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

  • Cyclization: : Following condensation, cyclization of the intermediate product occurs, forming the thiazolidine ring. The reaction conditions are optimized to promote ring closure and minimize side reactions.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction parameters such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

  • Reduction: : Reduction of the carbonyl group in the thiazolidine-4-one core is possible using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the thiophene ring is susceptible to electrophilic attack.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA)

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride

  • Solvents: : Ethanol, methanol, dichloromethane

Major Products Formed

  • Sulfoxides and sulfones: : Formed through oxidation reactions

  • Reduced thiazolidine derivatives: : Formed through reduction reactions

  • Substituted thiophene products: : Formed through nucleophilic substitution reactions

Scientific Research Applications

N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide finds extensive use in various fields:

  • Chemistry: : Employed as a building block for the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential as an inhibitor of specific enzymes or biological pathways.

  • Medicine: : Explored for its therapeutic potential in treating diseases, including its role as an antimicrobial or anticancer agent.

  • Industry: : Utilized in the development of novel materials and as a precursor in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through several mechanisms, including:

  • Molecular Targets: : Interaction with specific enzymes, proteins, or receptors, modulating their activity.

  • Pathways Involved: : Inhibition or activation of biochemical pathways, influencing cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide can be compared to similar thiazolidine derivatives:

  • Similar Compounds: : Thiazolidinediones, 1,3-thiazolidine-2-thiones

  • Uniqueness: : This compound's unique structural features, including the thiophene ring and the specific arrangement of functional groups, confer distinct properties and reactivity. It demonstrates a balance of biological activity and chemical stability, making it advantageous over other similar molecules.

Overall, this compound is a compound of significant interest due to its versatile applications and unique chemical characteristics.

Properties

Molecular Formula

C16H20N2O2S3

Molecular Weight

368.5 g/mol

IUPAC Name

N-tert-butyl-4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide

InChI

InChI=1S/C16H20N2O2S3/c1-16(2,3)17-13(19)7-4-8-18-14(20)12(23-15(18)21)10-11-6-5-9-22-11/h5-6,9-10H,4,7-8H2,1-3H3,(H,17,19)/b12-10-

InChI Key

SPOZXHOISZMHNT-BENRWUELSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCCN1C(=O)/C(=C/C2=CC=CS2)/SC1=S

Canonical SMILES

CC(C)(C)NC(=O)CCCN1C(=O)C(=CC2=CC=CS2)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.